molecular formula C14H11N5 B2480989 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile CAS No. 298217-94-4

2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile

Cat. No.: B2480989
CAS No.: 298217-94-4
M. Wt: 249.277
InChI Key: XKKURCHWFDDYSL-UHFFFAOYSA-N
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Description

2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their stability and versatility in various chemical reactions. This compound has a molecular formula of C14H11N5 and is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile typically involves the reaction of benzotriazole with a suitable benzyl halide under basic conditions. One common method is to react benzotriazole with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.

    Industry: Used as a corrosion inhibitor and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can form stable complexes with metal ions, which is useful in corrosion inhibition. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1H-1,2,3-benzotriazol-1-ylmethyl)amino]benzonitrile is unique due to its specific structure, which combines the benzotriazole moiety with a benzonitrile group. This combination imparts unique chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in scientific research and industry .

Properties

IUPAC Name

2-(benzotriazol-1-ylmethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5/c15-9-11-5-1-2-6-12(11)16-10-19-14-8-4-3-7-13(14)17-18-19/h1-8,16H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKKURCHWFDDYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NCN2C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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